

# Validating Target Engagement of FR181157: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: FR181157

Cat. No.: B1674010

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For researchers, scientists, and drug development professionals, validating that a compound engages its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative framework for assessing the target engagement of **FR181157**, a putative inhibitor of Extracellular signal-Regulated Kinase (ERK), by benchmarking against established ERK inhibitors. Due to the limited direct experimental data available for **FR181157**, this guide will draw comparisons with the closely related and well-characterized ERK inhibitor, FR180204, alongside other prominent ERK inhibitors.

## Quantitative Comparison of ERK Inhibitors

The efficacy of small molecule inhibitors is quantified by their ability to bind to their target and inhibit its function. This is typically measured by biochemical assays to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) or the inhibitor constant (K<sub>i</sub>), and by cellular assays to assess the concentration required to elicit a biological response. The following tables summarize key quantitative data for selected ERK inhibitors.

Compound	Target	Assay Type	IC50 / Ki (nM)
FR180204	ERK1	Biochemical	Ki: 310
ERK2	Biochemical	Ki: 140	
SCH772984	ERK1	Biochemical	IC50: 4
ERK2	Biochemical	IC50: 1	
GDC-0994 (Ravoxertinib)	ERK1	Biochemical	IC50: 1.1
ERK2	Biochemical	IC50: 0.3	
Ulixertinib (BVD-523)	ERK1	Biochemical	IC50: <0.3
ERK2	Biochemical	IC50: <0.3	
LY3214996 (Temuterkib)	ERK1 / ERK2	Biochemical	IC50: 5
VX-11e	ERK1	Biochemical	IC50: 17
ERK2	Biochemical	IC50: 15	

Table 1: Biochemical Potency of Selected ERK Inhibitors. This table summarizes the in vitro inhibitory activity of various compounds against purified ERK1 and ERK2 enzymes.

Compound	Cell Line	Assay Type	Cellular IC50 (nM)
SCH772984	HCT-116	Cell Viability	24
SH-SY5Y	Cell Viability	75	
Ravoxertinib (GDC-0994)	SH-SY5Y	Cell Viability	467
Ulixertinib (BVD-523)	SH-SY5Y	Cell Viability	180
LY3214996 (Temuterkib)	Multiple	p-RSK1 Inhibition	Potent inhibition
VX-11e	SH-SY5Y	Cell Viability	-

Table 2: Cellular Activity of Selected ERK Inhibitors. This table presents the potency of ERK inhibitors in cellular assays, reflecting their ability to penetrate cells and inhibit the ERK signaling pathway, ultimately affecting cell viability or downstream signaling events.[1][2][3]

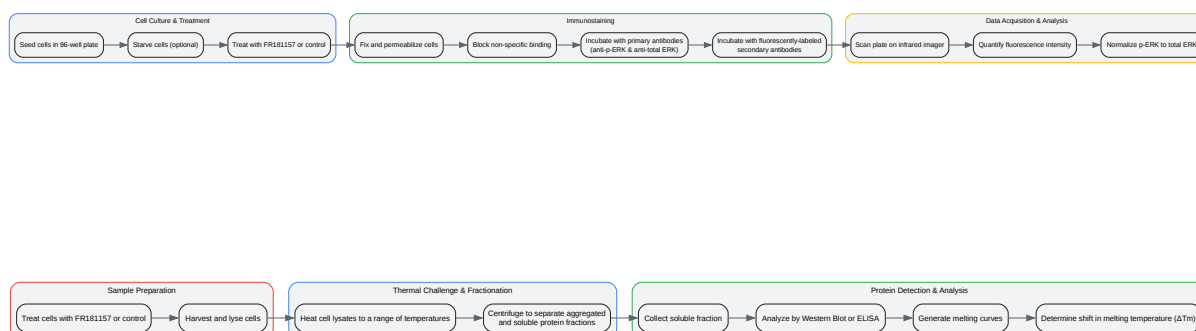
## Experimental Protocols for Target Engagement Validation

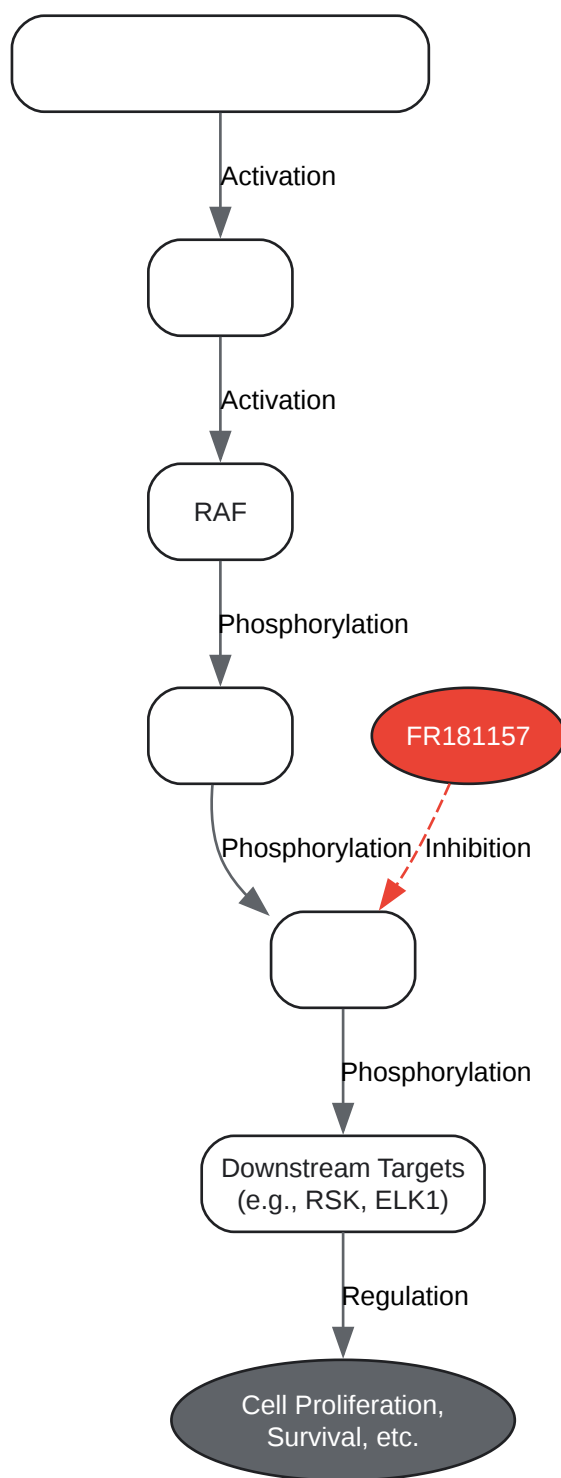
Validating target engagement requires robust and reproducible experimental methods. Below are detailed protocols for two key assays used to assess the interaction of inhibitors with ERK in a cellular context.

### In-Cell Western (ICW) for Phospho-ERK (p-ERK) Levels

The In-Cell Western is a quantitative immunofluorescence assay performed in microplates that measures the levels of specific proteins in fixed cells.[4] To assess ERK inhibitor activity, this method is used to quantify the levels of phosphorylated ERK (p-ERK), a direct marker of ERK activation.

Experimental Workflow:





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## References

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